

# Application Notes and Protocols for the Synthesis of Ethyl 2-cyanoisonicotinate

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## Compound of Interest

Compound Name: *Ethyl 2-cyanoisonicotinate*

Cat. No.: B042129

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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Ethyl 2-cyanoisonicotinate** is a valuable intermediate in the synthesis of various pharmaceutical compounds, including tuberculostatic drugs. This document provides a detailed protocol for the chemical synthesis of **Ethyl 2-cyanoisonicotinate**, including reagent quantities, reaction conditions, purification methods, and characterization data.

## Synthesis Protocol

A common and effective method for the synthesis of **Ethyl 2-cyanoisonicotinate** involves the cyanation of 4-(ethoxycarbonyl)pyridine-1-oxide.

Reaction Scheme:

4-(ethoxycarbonyl)pyridine-1-oxide → **Ethyl 2-cyanoisonicotinate**

Materials and Reagents:

- 4-(ethoxycarbonyl)pyridine-1-oxide
- Dimethylformamide dimethyl acetal (DMF-DMA)
- Zinc cyanide ( $Zn(CN)_2$ )
- Toluene

- Water
- Brine
- Anhydrous magnesium sulfate ( $MgSO_4$ )
- Ethyl acetate
- Petroleum ether
- Silica gel

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle
- Separatory funnel
- Rotary evaporator
- Apparatus for column chromatography
- Standard laboratory glassware

**Experimental Procedure:**

- Reaction Setup: In a round-bottom flask, prepare a reaction mixture by combining 4-(ethoxycarbonyl)pyridine-1-oxide (3.64 g, 21.82 mmol), dimethylformamide dimethyl acetal (3.01 mL, 32.73 mmol), and zinc cyanide (3.84 g, 32.73 mmol) in 40 mL of toluene.[\[1\]](#)
- Reaction: Heat the mixture to reflux for 2 hours under an argon atmosphere.[\[1\]](#)
- Work-up: After the reaction is complete, cool the mixture to room temperature. Add 30 mL of water and continue stirring for an additional 15 minutes.[\[1\]](#)

- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, and then dry it over anhydrous magnesium sulfate.[1]
- Concentration: Remove the solvent from the organic layer by concentration under reduced pressure. This will yield a brown solid.[1]
- Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and petroleum ether (2:1, v/v) as the eluent. This will afford a yellow oil which solidifies upon cooling in an ice bath.[1]

## Quantitative Data

Parameter	Value	Reference
Yield	3.28 g (85%)	[1]
Melting Point	39-40 °C	[1]
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>	[2]
Molecular Weight	176.17 g/mol	[2]

## Characterization Data

- Infrared (IR) Spectrum (KBr,  $\nu_{\text{max}}$ ,  $\text{cm}^{-1}$ ): 2988, 2964, 2238 (CN), 1728 (C=O), 1597, 1557, 1470, 1402, 1393, 1370, 1298, 1281, 1202, 1113, 1015, 990, 918, 890, 862, 763, 686.[1]
- <sup>1</sup>H NMR (300 MHz, CDCl<sub>3</sub>,  $\delta$ ): 8.90 (1H, dd,  $J=4.9, 0.9$  Hz, pyridine-H), 8.25 (1H, dd,  $J=1.5, 0.9$  Hz, pyridine-H), 8.10 (1H, dd,  $J=4.9, 1.5$  Hz, pyridine-H), 4.47 (2H, q,  $J=7.1$  Hz, OCH<sub>2</sub>), 1.44 (3H, t,  $J=7.1$  Hz, CH<sub>3</sub>).[1]
- <sup>13</sup>C NMR (75 MHz, CDCl<sub>3</sub>,  $\delta$ ): 163.1 (C=O), 151.9, 139.0, 134.7, 127.6, 126.1, 116.6 (CN), 62.6 (OCH<sub>2</sub>), 14.1 (CH<sub>3</sub>).[1]
- High-Resolution Mass Spectrometry (ESI): [M+H]<sup>+</sup> calculated for C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>: 177.0659; found: 177.0659.[1]

## Experimental Workflow

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Caption: Workflow for the synthesis of **Ethyl 2-cyanoisonicotinate**.

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## References

- 1. Ethyl 2-cyanoisonicotinate | 58481-14-4 [chemicalbook.com]
- 2. Offer Chemical Raw Material 2-cyanoisonicotinic acid ethyl ester 58481-14-4 In Stock [bailongpharm.net]
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